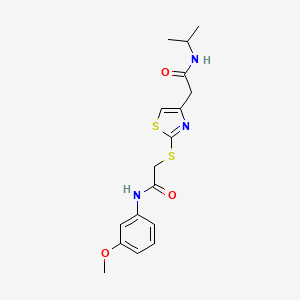

N-isopropyl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S2/c1-11(2)18-15(21)8-13-9-24-17(20-13)25-10-16(22)19-12-5-4-6-14(7-12)23-3/h4-7,9,11H,8,10H2,1-3H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNZWHYXQHZKMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-isopropyl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound features a thiazole moiety, which is commonly associated with various biological activities, including anticancer and antimicrobial properties. The synthesis typically involves the reaction of 3-methoxybenzylamine with isopropyl chloroacetate under basic conditions, resulting in the formation of the desired amide through nucleophilic substitution .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds within this class can induce apoptosis and autophagy in cancer cells. For instance, a lead compound from a related family demonstrated high potency against melanoma and pancreatic cancer cell lines, with significant tumor growth reduction observed in vivo .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6b | Melanoma | 1.61 | Induction of apoptosis and autophagy |

| 6b | Pancreatic Cancer | 1.98 | Inhibition of pro-inflammatory cytokines |

| N-Isopropyl... | Chronic Myeloid Leukemia | TBD | Modulation of cell survival pathways |

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that certain substituted thiazoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the phenyl ring enhances this activity .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| 43a | Staphylococcus aureus | < 10 |

| 43b | Escherichia coli | < 20 |

| 44 | Pseudomonas aeruginosa | < 15 |

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Cyclooxygenase (COX) : The compound may inhibit COX enzymes, leading to reduced synthesis of pro-inflammatory mediators.

- Modulation of Apoptotic Pathways : It has been shown to activate apoptotic pathways in cancer cells, promoting cell death.

- Antimicrobial Action : The thiazole ring structure contributes to the interaction with bacterial membranes, disrupting their integrity.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazole derivatives similar to this compound:

- Study on Anticancer Activity : A study published in Nature reported that a related thiazole derivative exhibited potent cytotoxic effects against resistant cancer cell lines through apoptosis induction .

- Antimicrobial Evaluation : Research conducted on various thiazole compounds demonstrated their effectiveness against common bacterial strains, suggesting potential for development into new antibiotics .

Vergleich Mit ähnlichen Verbindungen

Thiazole-Based Acetamides

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():

- Structural Similarities: Contains a thiazole ring and acetamide group.

- Key Differences: Substituted with a dichlorophenyl group instead of the 3-methoxyphenyl and isopropyl moieties.

- Functional Impact: The dichlorophenyl group increases steric bulk and lipophilicity, while the absence of a sulfur bridge reduces conformational flexibility. Crystallographic studies reveal a 79.7° twist between the thiazole and phenyl rings, influencing packing stability via N–H⋯N hydrogen bonds .

N-(4-Phenyl-2-thiazolyl)acetamide ():

- Simpler structure with a phenyl-substituted thiazole and acetamide. Lacks the thioether bridge and methoxy group, likely reducing binding specificity compared to the target compound.

Pyrimidinone and Quinazolinone Derivatives

- 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one (2d) (): Features a pyrimidinone core with a nitro-substituted phenyl group. Higher melting point (227.6–228.6°C) and yield (83.9%) compared to analogs, suggesting superior thermal stability and synthetic efficiency .

- N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (5) (): Combines thiazolidinone and quinazolinone rings. The dual heterocyclic system may enhance π-π stacking but complicates synthesis due to multi-step reactions .

Physical and Spectral Properties

| Property | Target Compound (Hypothetical) | 2d (Pyrimidinone) | 2-(2,6-Dichlorophenyl)-N-thiazolylacetamide |

|---|---|---|---|

| Melting Point (°C) | ~200–220 (estimated) | 227.6–228.6 | 489–491 |

| HRMS (m/z) | ~450 (calculated) | 397.0971 | 303.165 (C11H8Cl2N2OS) |

| Solubility | Moderate in DMSO | Low in water | Low in polar solvents |

The target compound’s methoxy group likely improves aqueous solubility compared to chlorinated analogs .

Q & A

Basic: What are the established synthetic routes for N-isopropyl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide?

Answer:

A common approach involves multi-step condensation reactions. For example:

Thiazole core formation : React 2-amino-4-substituted thiazole derivatives with acetonitrile in the presence of anhydrous aluminum chloride to generate the thiazole backbone .

Thioether linkage : Introduce a thioether bridge via nucleophilic substitution, using reagents like 2-((1,3-dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl intermediates in glacial acetic acid under reflux .

Acetamide functionalization : Couple the thiazole-thioether intermediate with N-isopropylacetamide using carbodiimide-based coupling agents.

Key validation : Monitor reaction progress via TLC and purify via recrystallization (e.g., DMSO/water mixtures) .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:

Integrated computational-experimental frameworks like those from ICReDD can streamline synthesis:

- Reaction path search : Use quantum chemical calculations to predict optimal reaction pathways (e.g., evaluating thiourea-maleimide cyclization energetics) .

- Condition screening : Apply machine learning to prioritize solvents (e.g., acetic acid vs. acetone) and catalysts (e.g., K₂CO₃) based on electronic parameters .

- Yield prediction : Train models on datasets from analogous thiazole-acetamide syntheses (e.g., yields from 72% in dark yellow solids ).

Basic: What analytical techniques confirm the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Identify protons on the 3-methoxyphenyl group (δ 6.8–7.2 ppm for aromatic H) and thiazole ring (δ 2.5–3.5 ppm for methylene) .

- Mass spectrometry : Verify molecular weight (e.g., 383.4 g/mol for a related thiazole-acetamide ).

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How do substituents on the thiazole ring influence bioactivity?

Answer:

- Electron-withdrawing groups (e.g., nitro on phenylamino): Enhance binding to targets like acetylcholinesterase by increasing electrophilicity .

- Thioether vs. sulfone : Thioethers (as in this compound) improve membrane permeability but reduce metabolic stability compared to sulfones .

- Methoxy positioning : Para-methoxy groups on phenyl rings enhance antimicrobial activity, while meta-substitution (as here) may favor kinase inhibition .

Basic: What are the documented biological activities of structurally similar thiazole-acetamides?

Answer:

- Anticancer : Thiazole derivatives inhibit platelet aggregation and thrombotic events via COX-1/2 modulation .

- Antimicrobial : Analogues with 4-phenoxyphenyl groups show MIC values <10 µM against S. aureus .

- Neuroprotective : N-substituted acetamides exhibit acetylcholinesterase inhibition (IC₅₀ ~5–20 nM) .

Advanced: How to resolve contradictions in reported bioactivity data for thiazole-acetamides?

Answer:

- Assay standardization : Discrepancies in IC₅₀ values (e.g., 5 nM vs. 20 nM ) may arise from variations in enzyme sources (human vs. recombinant) or buffer conditions.

- Off-target profiling : Use kinome-wide screens to identify unintended interactions (e.g., kinase inhibition confounding cytotoxicity data) .

- Meta-analysis : Pool data from CRDC-classified studies (e.g., RDF2050112 for reaction fundamentals) to identify trends .

Basic: What purification strategies are effective for this compound?

Answer:

- Recrystallization : Use ethanol/water (2:1) for high-purity crystals (>97% ).

- Column chromatography : Separate isomers with silica gel and ethyl acetate/hexane gradients (e.g., Rf = 0.3–0.5 ).

- Membrane filtration : Remove salts via tangential flow filtration (pore size <3 kDa) .

Advanced: What mechanistic insights exist for its potential antiviral activity?

Answer:

- Viral protease inhibition : Thiazole-acetamides disrupt NS3/4A protease in HCV via H-bonding with His57 and hydrophobic interactions .

- RdRp binding : Molecular docking suggests thioether groups occupy the RNA template channel in SARS-CoV-2 RdRp (ΔG = -9.2 kcal/mol) .

- Resistance profiling : Serial passaging in vitro identifies mutations (e.g., Pro132Leu in viral targets) .

Basic: How to assess stability under physiological conditions?

Answer:

- pH stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) for 24h; monitor degradation via LC-MS .

- Thermal analysis : Use DSC to determine melting points (e.g., 184–185°C ) and identify polymorphs.

- Light sensitivity : Conduct ICH Q1B photostability testing under UV-vis irradiation .

Advanced: Can QSAR models predict novel derivatives with enhanced potency?

Answer:

- Descriptor selection : Use Moriguchi octanol-water coefficients (logP ~2.5) and polar surface area (<90 Ų) to optimize bioavailability .

- 3D-QSAR : Align analogs using CoMFA/CoMSIA to map steric/electrostatic fields around the thiazole ring .

- Validation : Compare predicted vs. experimental IC₅₀ for derivatives (R² >0.85 indicates robustness) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.